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molecular formula C10H13NO3 B1500279 Ethyl 2-methoxy-6-methylisonicotinate CAS No. 262296-07-1

Ethyl 2-methoxy-6-methylisonicotinate

Cat. No. B1500279
M. Wt: 195.21 g/mol
InChI Key: XOQKKGJELOPPNN-UHFFFAOYSA-N
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Patent
US07863269B2

Procedure details

20.0 g (111.4 mmol) of ethyl 2-hydroxy-6-methylisonicotinate (20a) were suspended in 330 ml of toluene. After addition of 36.54 g (132.5 mmol) of Ag2CO3 and 23.5 g (165.6 mmol) of methyl iodide, the mixture was heated to 100° C. with KPG stirring. After 4 hours, the reaction mixture was allowed to cool to RT and it was filtered through Celite. The filtrate was washed twice with water, dried with Na2SO4 and concentrated, 16.9 g of the title compound being isolated as a yellowish oil.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
Ag2CO3
Quantity
36.54 g
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
330 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[N:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6].[CH3:14]I>C1(C)C=CC=CC=1>[CH3:14][O:1][C:2]1[CH:3]=[C:4]([CH:10]=[C:11]([CH3:13])[N:12]=1)[C:5]([O:7][CH2:8][CH3:9])=[O:6]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=C(N1)C
Step Two
Name
Ag2CO3
Quantity
36.54 g
Type
reactant
Smiles
Name
Quantity
23.5 g
Type
reactant
Smiles
CI
Step Three
Name
Quantity
330 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
FILTRATION
Type
FILTRATION
Details
it was filtered through Celite
WASH
Type
WASH
Details
The filtrate was washed twice with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1C=C(C(=O)OCC)C=C(N1)C
Measurements
Type Value Analysis
AMOUNT: MASS 16.9 g
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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